5-hydroxy-8-methyl-4-(3-phenoxyphenyl)-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione
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Overview
Description
5-hydroxy-8-methyl-4-(3-phenoxyphenyl)-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with another pyrimidine ring, and various functional groups such as hydroxyl, methyl, and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-8-methyl-4-(3-phenoxyphenyl)-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, such as 3-phenoxybenzaldehyde and 2,4-diamino-6-hydroxypyrimidine, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-8-methyl-4-(3-phenoxyphenyl)-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols.
Scientific Research Applications
5-hydroxy-8-methyl-4-(3-phenoxyphenyl)-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-8-methyl-4-(3-phenoxyphenyl)-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar fused ring structure, known for its biological activities.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with potential therapeutic applications.
Thiazolopyrimidine: A compound with a thiazole ring fused to a pyrimidine ring, studied for its pharmacological properties.
Uniqueness
5-hydroxy-8-methyl-4-(3-phenoxyphenyl)-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione is unique due to its specific functional groups and the combination of two fused pyrimidine rings
Properties
Molecular Formula |
C19H16N4O4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-methyl-5-(3-phenoxyphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C19H16N4O4/c1-23-16-14(17(24)22-19(23)26)15(20-18(25)21-16)11-6-5-9-13(10-11)27-12-7-3-2-4-8-12/h2-10,15H,1H3,(H2,20,21,25)(H,22,24,26) |
InChI Key |
PJKAXTXBZQRUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC1=O |
Origin of Product |
United States |
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